BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical Profile & Application Guide: 3-
Azido-N,N-Dimethylaniline[1]

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 3-azido-N,N-dimethylaniline
CAS No.: 31125-03-8
Cat. No.: B6168730
Get Quote
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Executive Summary

3-Azido-N,N-dimethylaniline (CAS: 31125-03-8) is a specialized aryl azide building block
used primarily in Click Chemistry (CUAAC) and bioconjugation.[1][2][3] Unlike its para-
substituted isomer (a well-known dark quencher), the meta-substitution pattern in this
compound interrupts the direct conjugation between the electron-donating dimethylamino
group and the electron-withdrawing azide group. This unique electronic decoupling makes it a
valuable scaffold for designing fluorogenic probes where specific electronic tuning is required to
modulate quantum yield or absorption shifts upon triazole formation.[4]

Part 1: Molecular Architecture & Identification
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Property Detail

IUPAC Name 3-Azido-N,N-dimethylaniline

m-Azido-N,N-dimethylaniline; 1-Azido-3-
Common Synonyms ) )
(dimethylamino)benzene

CAS Number 31125-03-8

Molecular Formula CsH1oN4

Molecular Weight 162.20 g/mol

SMILES CN(C)C1=CC=CC(N=[N+]=[N-])=C1
Structural Class Aryl Azide / Tertiary Amine

Part 2: Physicochemical Profile[7][8]
Physical State & Solubility

While the para-isomer is a solid (MP ~70°C), the 3-isomer (meta) often presents as a viscous
oil or low-melting solid at room temperature due to the lower symmetry of the meta-substitution,
which disrupts crystal packing efficiency.

» Solubility: Highly soluble in polar aprotic organic solvents (DMSO, DMF, Acetonitrile) and
chlorinated solvents (DCM, Chloroform).[4]

o Water Solubility: Negligible.[4][5] Requires organic co-solvents (e.g., DMSO/Water mixtures)
for biological applications.[4]

 Stability: Thermally stable at room temperature if stored away from light.[4] Aryl azides can
decompose (releasing N2) at elevated temperatures (>100°C) or under intense UV irradiation
(forming nitrenes).[4]

Spectroscopic Signatures[4][9]

e IR Spectrum: The diagnostic azide asymmetric stretch appears strongly at ~2100-2130
cm~1,[4] This peak is essential for monitoring reaction progress (disappearance indicates
successful "clicking™).[4]
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» UV-Vis Absorption: The meta-orientation prevents the strong intramolecular charge transfer
(ICT) seen in the para-isomer. Consequently, the absorption maximum (

) is typically blue-shifted relative to 4-azido-N,N-dimethylaniline.

e 1H NMR (CDCls, 400 MHz):

o ~2.9-3.0 ppm (s, 6H, N(CHs3)2).[4]

o ~6.3-7.2 ppm (m, 4H, Aromatic protons).[4] Note: The proton ortho to both groups (C2)
will show a distinct shift due to the shielding/deshielding effects of the substituents.

Part 3: Synthesis Protocol (Diazotization Route)

Context: The most robust synthesis involves the diazotization of commercially available 3-
amino-N,N-dimethylaniline followed by nucleophilic displacement with sodium azide.

Reagents

e Precursor: 3-Amino-N,N-dimethylaniline (CAS: 99-07-0).
o Diazotizing Agent: Sodium Nitrite (NaNO2).[4]
e Azide Source: Sodium Azide (NaNs).[4] Warning: Toxic/Explosive.[4]

e Acid: HCI (6M) or H2S0a.[4]

Step-by-Step Methodology

 Acidification: Dissolve 3-amino-N,N-dimethylaniline (1.0 eq) in 6M HCI at 0°C. Maintain
temperature <5°C to prevent diazonium decomposition.

» Diazotization: Dropwise add an aqueous solution of NaNO:z (1.1 eq).[4] The solution will turn
clear/yellowish.[4] Stir for 20 min at 0°C.

o Validation: Check for excess nitrous acid using starch-iodide paper (turns blue/black).[4]
o Azidation: Carefully add an aqueous solution of NaNs (1.2 eq) dropwise.

o Observation: Vigorous evolution of N2 gas will occur.[4] Use a blast shield.
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o Workup: Stir for 1-2 hours allowing the mixture to warm to room temperature. Extract with
Ethyl Acetate (3x).[4] Wash organics with saturated NaHCOs and brine.

 Purification: Dry over Na2SOa4 and concentrate. Purify via silica gel column chromatography
(Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Nucleophilic
3-Amino-N,N- » | Acidification + NaNO2 > Diazonium Salt - N2 (gas Azidation Substitution
dimethylaniline 71 (HCl, 0°C) Intermediate (+ NaN3)

Click to download full resolution via product page

3-Azido-N,N-
dimethylaniline

Caption: Standard diazotization pathway for converting aniline precursors to aryl azides.

Part 4: Reactivity & Applications (Click Chemistry)
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of 3-azido-N,N-dimethylaniline is as a "clickable" handle. It reacts with
terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles.[4]

e Mechanism: The Cu(l) catalyst coordinates the alkyne and azide, lowering the activation
energy for the cycloaddition.

» Electronic Effect: The meta-dimethylamino group acts as a moderate electron donor.[4]
While less conjugated than the para-isomer, it still influences the electron density of the
resulting triazole, potentially affecting the photophysical properties of the final conjugate
(e.g., preventing complete fluorescence quenching).

Experimental Click Protocol (General)
e Solvent: DMSO/Water (1:[4]1) or tBuOH/Water (1:1).[4]

e Catalyst: CuSOa4-5H20 (5 mol%) + Sodium Ascorbate (10 mol%).[4]
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e Ligand (Optional but Recommended): TBTA or THPTA (to protect Cu(l) from oxidation and
prevent aggregation).[4]

» Conditions: React 3-azido-N,N-dimethylaniline (1 eq) with Alkyne (1 eq) at RT for 1-4
hours.

e Monitoring: Monitor by TLC or LC-MS (disappearance of azide peak).

Reaction Mechanism Diagram

3-Azido-N,N- Terminal Alkyne
dimethylaniline (R-C=CH)

N\ /

Cu(l) Catalyst
(CuS0O4 + Ascorbate)

oordination

| Cu-Acetylide

| Intermediate

1,2,3-Triazole
Product

Click to download full resolution via product page

Caption: CuUAAC reaction workflow converting the azide and alkyne into a stable triazole
linkage.

Part 5: Safety & Handling (Critical)[10]

1. Azide Hazards:
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» Explosivity: While aryl azides are generally more stable than alkyl azides, the C/N ratio rule
is critical.[4]

o Rule:

4]

o Calculation for CsHioNa:

[4]

o Verdict: This compound has a ratio < 3, indicating it is high energy and potentially
unstable.[4] It should never be distilled or heated neat.[4] Store in solution if possible, or
as a solid in small quantities (<1g) in the dark.

2. Toxicity:
 Aniline derivatives are typically toxic by inhalation and skin contact.[4][6][7][8]
o PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

o Disposal: Do not dispose of azide solutions down the drain (reacts with copper/lead pipes to
form explosive metal azides).[4] Quench with dilute bleach or specific azide neutralization
protocols.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check
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